REACTION_CXSMILES
|
[C:1]1([S:7]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[O:15]([Si](C)(C)C)[S:16]([C:19]([F:22])([F:21])[F:20])(=[O:18])=[O:17].O1CCCC1.[C:32]1([Mg]Br)[CH:37]=[CH:36][CH:35]=[CH:34][CH:33]=1>ClCCl.OS(C(F)(F)F)(=O)=O.CCOCC>[O-:18][S:16]([C:19]([F:22])([F:21])[F:20])(=[O:17])=[O:15].[C:1]1([S+:7]([C:32]2[CH:37]=[CH:36][CH:35]=[CH:34][CH:33]=2)[C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:7.8|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)S(=O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
2.3 mL
|
Type
|
reactant
|
Smiles
|
O(S(=O)(=O)C(F)(F)F)[Si](C)(C)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)[Mg]Br
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
OS(=O)(=O)C(F)(F)F
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The reacting mixture was stirred at the same temperature for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
with the gradual increase of reaction temperature
|
Type
|
STIRRING
|
Details
|
stirred at 0° C. for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
The solution was again cooled to -78° C.
|
Type
|
STIRRING
|
Details
|
The reacting mixture was stirred at the same temperature for 30 minutes
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
further stirred at 0° C. for 30 minutes
|
Duration
|
30 min
|
Type
|
EXTRACTION
|
Details
|
extracted two times with 30 mL of triflic acid aqueous solution
|
Type
|
EXTRACTION
|
Details
|
The aqueous solution, so extracted
|
Type
|
EXTRACTION
|
Details
|
was further extracted three times with 30 mL chloroform
|
Type
|
CUSTOM
|
Details
|
After collection of the organic layer
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the solution was dried over anhydrous Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtrated
|
Type
|
CUSTOM
|
Details
|
to remove the solvent
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
[O-]S(=O)(=O)C(F)(F)F.C1(=CC=CC=C1)[S+](C1=CC=CC=C1)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.9 g | |
YIELD: PERCENTYIELD | 50% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |